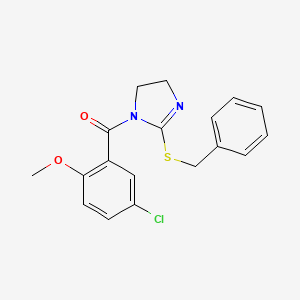

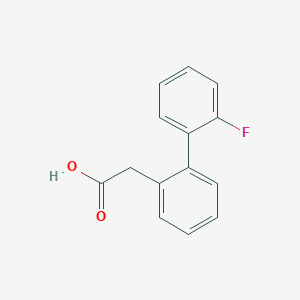

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

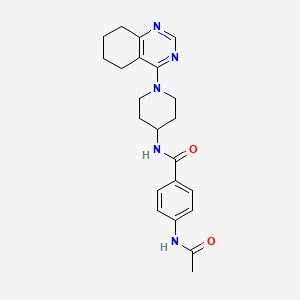

The compound , (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone, is a derivative of 1H-imidazol-1-yl)methanone, which is a core structure in various synthesized compounds with potential biological activities. The compound features a benzylthio group and a 5-chloro-2-methoxyphenyl group attached to the methanone moiety, which could suggest potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related 1H-imidazol-1-yl)methanone derivatives has been reported in the literature. For instance, a series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized by reacting 2-(aryl)-1H-imidazoles with substituted benzoyl chlorides . Although the specific synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone is not detailed, similar synthetic routes could potentially be employed, involving the use of appropriate starting materials and reagents to introduce the benzylthio and 5-chloro-2-methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of 1H-imidazol-1-yl)methanone derivatives is characterized by the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms. The imidazole ring is known for its role in the structure of many biologically active molecules, including pharmaceuticals and natural products. The substituents on the methanone moiety can significantly influence the electronic distribution and steric hindrance, which in turn can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds containing the 1H-imidazol-1-yl)methanone core have been shown to exhibit a range of chemical reactivities. For example, the presence of the imidazole ring can facilitate the formation of hydrogen bonds and other non-covalent interactions, which are crucial in the binding of drugs to their biological targets. The benzylthio and 5-chloro-2-methoxyphenyl groups could also participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the reaction conditions and the presence of other reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone would be influenced by its molecular structure. The presence of the imidazole ring could confer a degree of polarity to the molecule, affecting its solubility in different solvents. The substituents may also impact the melting point, boiling point, and stability of the compound. The compound's spectral properties, such as IR and NMR spectra, would provide information about the functional groups present and their environment within the molecule .

Scientific Research Applications

Synthesis and Characterization of Oligobenzimidazoles

Research on benzimidazole derivatives, including oligobenzimidazoles synthesized from substituted aromatic aldehydes, has explored their optical, electrical, electrochemical, and thermal properties. These compounds have been investigated for their potential in electronic and photonic applications, showcasing their significance in material science and engineering (Anand & Muthusamy, 2018).

Antimicrobial and Antioxidant Activities

The development of new pyridine derivatives, including those derived from benzothiazole and pyrazole compounds, has been a focus area in pharmaceutical research. These compounds have been evaluated for their in vitro antimicrobial activities, offering a pathway for the development of novel therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Catalysis and Chemical Reactions

Benzimidazole and related compounds have been utilized as catalysts or intermediates in various chemical reactions. For example, the synthesis of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives highlights their role in catalytic processes, with applications in synthesizing compounds with potential antibacterial activities (Shahana & Yardily, 2020).

Material Science Applications

Compounds related to benzimidazole derivatives have been explored for their potential in creating new materials with specific optical and electronic properties. Studies on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, for instance, focus on their synthesis and the relationship between their chemical structures and optical properties, indicating their applicability in creating luminescent materials (Volpi et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(5-chloro-2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-23-16-8-7-14(19)11-15(16)17(22)21-10-9-20-18(21)24-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHAVMSWLACOJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN=C2SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

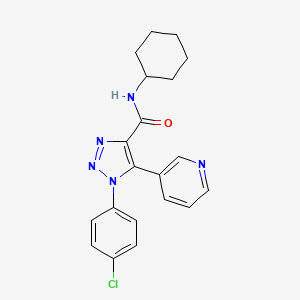

![(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone](/img/structure/B2528586.png)

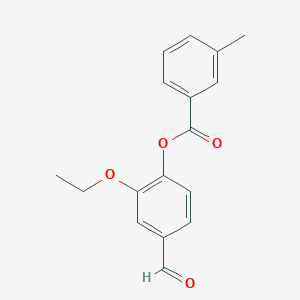

![Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate](/img/structure/B2528589.png)

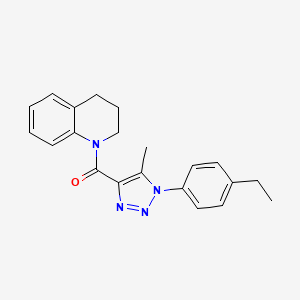

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)